Tungsten disilicide
Description
Structure
2D Structure
Properties
CAS No. |
12039-88-2 |
|---|---|
Molecular Formula |
Si2W |
Molecular Weight |
240.01 g/mol |
InChI |
InChI=1S/2Si.W |
InChI Key |
WQJQOUPTWCFRMM-UHFFFAOYSA-N |
SMILES |
[Si].[Si].[W] |
Canonical SMILES |
[Si]#[W]#[Si] |
Other CAS No. |
12039-88-2 |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Tungsten Disilicide
High-Temperature and High-Pressure (HPHT) Strategies
High-pressure and high-temperature (HPHT) techniques offer a powerful route for synthesizing dense tungsten silicide materials with controlled phase composition and microstructure. researchgate.net The application of high pressure can significantly influence the thermodynamics and kinetics of the reaction, leading to materials with enhanced properties. researchgate.netresearchgate.net
The application of high pressure during the synthesis of tungsten silicides has a marked effect on phase formation. Notably, high pressure can inhibit the formation of undesired phases, such as pentatungsten trisilicide (W5Si3), which can be present in samples prepared by pressureless sintering at elevated temperatures. researchgate.net By favoring the formation of the desired WSi2 phase, high pressure allows for greater control over the final product's composition. For instance, at a pressure of 5.5 GPa and a temperature of 1173 K, the exclusive formation of tetragonal WSi2 has been observed. researchgate.net
Table 1: Effect of Pressure on Tungsten Silicide Synthesis
| Synthesis Parameter | Observation | Reference(s) |
|---|---|---|
| Pressure | Can effectively lower the reaction temperature. | researchgate.net |
| Inhibits the formation of pentatungsten trisilicide (W5Si3). | researchgate.net | |
| At 5.5 GPa, exclusively tetragonal WSi2 is formed. | researchgate.net | |
| Facilitates the formation of high-density dislocations. | researchgate.netresearchgate.net | |
| Inert Gas Pressure (Argon) | Affects phase separation and densification. | researchgate.netscientific.net |
A key advantage of HPHT synthesis is the ability to reduce the required synthesis temperature for the tungsten silicide system. researchgate.netresearchgate.net This is significant as it can prevent the formation of unwanted high-temperature phases and reduce energy consumption. The phase composition and microstructure of the final WSi2 product are largely determined by the treatment temperature under high pressure. researchgate.netresearchgate.net For example, in the cBN(Al)-SiB4-WC system, tetragonal tungsten disilicide was formed at a pressure of 7.7 GPa and sintering temperatures ranging from 1600-2300 °C. flogen.org The ability to achieve dense WSi2 at lower temperatures compared to pressureless methods highlights the effectiveness of HPHT in controlling the synthesis process. researchgate.net
Influence of Pressure on Phase Formation and Microstructure in Tungsten Silicide Systems
Thermal Treatment and Sintering Processes
Thermal treatment and sintering represent more conventional yet highly effective methods for the synthesis of this compound, both in bulk and thin-film forms. These methods rely on the thermally-driven reaction between tungsten and silicon or the densification of pre-synthesized powders.
This compound can be effectively synthesized through a straightforward thermal treatment of its constituent elements in a controlled atmosphere. One documented method involves heating a mixture of tungsten and silicon to 1350 °C for 4 hours in an argon atmosphere to produce single-phase tetragonal WSi2. researchgate.net The inert atmosphere is crucial to prevent the oxidation of the reactants and the final product. Another approach is a thermal decomposition-co-reduction route, where nanocrystalline WSi2 was synthesized by reacting metallic potassium with sodium fluorosilicate and tungsten hexachloride in an autoclave at a lower temperature of 650°C. ias.ac.in
Table 2: Simple Thermal Treatment Parameters for WSi2 Synthesis
| Method | Reactants | Temperature (°C) | Duration (hours) | Atmosphere | Product | Reference(s) |
|---|---|---|---|---|---|---|
| Direct Reaction | Tungsten, Silicon | 1350 | 4 | Argon | Tetragonal WSi2 | researchgate.net |
| Thermal Decomposition-Co-reduction | WCl6, Na2SiF6, K | 650 | 10 | Argon | Nanocrystalline WSi2 | ias.ac.in |
Pressureless sintering is a viable method for producing this compound composites. This technique involves the consolidation and densification of powder compacts at high temperatures without the application of external pressure. In one study, tungsten boride-based composites were fabricated with varying amounts of WSi2 (0, 5, 10, and 20 wt.%) through a process of mechanical milling, cold isostatic pressing, and subsequent pressureless sintering at 1600 °C and 1770 °C for 2 hours under an argon atmosphere. dergipark.org.trresearchgate.net The addition of WSi2 was found to influence the final density, microhardness, and oxidation stability of the composites, with the dry milled WB-20 wt.% WSi2 sample exhibiting the highest values. dergipark.org.tr
A common method for producing this compound thin films, particularly for microelectronic applications, is the annealing of tungsten films deposited on silicon substrates. This process relies on the interdiffusion of tungsten and silicon at elevated temperatures to form the silicide. The formation of the WSi2 phase has been observed in samples annealed at 675 °C and above, with polycrystalline WSi2 forming at 900 °C. colab.ws The thickness of the formed WSi2 layer increases parabolically with annealing time, indicating a diffusion-controlled growth mechanism. colab.ws
The annealing temperature and duration significantly impact the resulting silicide phase. For instance, rapid thermal annealing of sputtered tungsten films on silicon for just 20 seconds at temperatures up to 1350 °C can produce low-resistance tungsten silicide. spiedigitallibrary.org Annealing in an ultrahigh vacuum (pressure ≤1.0×10−9 Torr) at temperatures between 845 and 1100 °C can lead to the formation of both the W-rich W5Si3 phase and the tetragonal WSi2 phase near 900 °C, with only the desirable low-resistivity tetragonal WSi2 phase forming above 1000 °C. aip.org
Table 3: Annealing Conditions for this compound Thin Film Formation
| Deposition Method | Annealing Temperature (°C) | Annealing Time | Atmosphere | Observations | Reference(s) |
|---|---|---|---|---|---|
| Magnetron Sputtering | 675 - 900 | - | Argon | WSi2 phase formation detected at ≥ 675 °C; Polycrystalline WSi2 at 900 °C. | colab.ws |
| Sputter Deposition | up to 1350 | 20 seconds | - | Formation of low-resistance WSi2. | spiedigitallibrary.org |
| Sputter Deposition | 845 - 1100 | 30 seconds | Ultrahigh Vacuum (≤1.0×10−9 Torr) | W5Si3 and tetragonal WSi2 form near 900 °C; only tetragonal WSi2 above 1000 °C. | aip.org |
| LPCVD | - | - | - | WSi2 thickness increases parabolically with annealing time. | colab.ws |
Microstructural Engineering and Characterization of Tungsten Disilicide Systems
Phase Composition Analysis of Tungsten Disilicide
The phase composition of this compound is a critical aspect that dictates its material properties and performance in various applications. This section explores the different crystal structures of WSi₂, the coexistence of other tungsten silicides, and the stability of these phases under extreme environmental conditions.
Identification of Tetragonal and Hexagonal Crystal Structures of this compound
This compound primarily exists in two crystallographic forms: a tetragonal structure and a hexagonal structure. chemicalbook.comresearchgate.net The stable, high-temperature phase of WSi₂ possesses a tetragonal crystal structure, belonging to the space group I4/mmm. chemicalbook.comcore.ac.ukresearchgate.net This tetragonal modification is isostructural with molybdenum disilicide (MoSi₂) and is characterized by a specific stacking sequence of tungsten and silicon atomic layers. chemicalbook.com
In contrast, a metastable hexagonal phase of WSi₂ has been observed, particularly at lower temperatures or in thin film depositions. chemicalbook.comarxiv.org This hexagonal structure, with the space group P6222, is isostructural with chromium disilicide (CrSi₂). chemicalbook.comarxiv.org The formation of either the tetragonal or hexagonal phase can be influenced by the deposition conditions. For instance, in multilayer X-ray mirrors, the deposition rate of tungsten has been shown to affect the resulting WSi₂ phase, with higher rates favoring the tetragonal structure and lower rates favoring the hexagonal one. karazin.uaindexcopernicus.com
Coexistence and Formation of Other Tungsten Silicides (e.g., W₅Si₃)
In addition to the primary WSi₂ phase, other tungsten silicides, notably pentatungsten trisilicide (W₅Si₃), can coexist and form during the synthesis or processing of tungsten silicide systems. chemicalbook.comacs.org The formation of these different silicide phases is often dependent on the specific reaction conditions, such as temperature and the ratio of tungsten to silicon. acs.orgcore.ac.uk
Phase Stability under Extreme Conditions (High Pressure, High Temperature)
The stability of this compound phases under extreme conditions of high pressure and high temperature is a critical consideration for its use in demanding applications. chemicalbook.com WSi₂ is known for its high melting point of approximately 2160 °C and good thermal stability, making it a candidate for high-temperature structural materials. chemicalbook.comresearchgate.net
Studies have shown that the tetragonal phase of WSi₂ is stable at high temperatures. core.ac.uk Research on the compression behavior of WSi₂ up to 35.5 GPa at room temperature revealed no structural phase transitions, indicating its stability under high pressure. researchgate.net High-pressure, high-temperature (HPHT) synthesis methods have been employed to investigate the phase composition and microstructure of WSi₂. These studies indicate that high pressure can lower the synthesis temperature of the tungsten silicide system, with the resulting phase composition being largely influenced by the treatment temperature. researchgate.netresearchgate.net The stability of WSi₂ under these conditions is crucial for applications such as protective coatings and components in aerospace and high-temperature industrial processes. chemicalbook.comnih.gov
Microstructural Evolution and Morphology of this compound
The performance and reliability of this compound components are intimately linked to their microstructure. This section examines the evolution and morphology of WSi₂ structures, including coatings and polycrystalline forms.
Lamellar and Uniform Structures in this compound Coatings
This compound coatings are often engineered to provide protection against oxidation and wear at high temperatures. wikipedia.orgchemicalbook.com The morphology of these coatings can vary significantly depending on the deposition technique and subsequent heat treatments. A lamellar, or layered, structure is a characteristic feature of some coatings, such as those produced by certain deposition methods for tungsten disulfide (WS₂), a related material. dicronite.com
In the context of WSi₂ coatings on niobium alloys, a two-step preparation method can result in a dense and uniform inner layer of Nb-based metal silicide, indicating good metallurgical bonding with the substrate. mdpi.com The uniformity and density of the coating are critical for its protective function. For instance, WSi₂ coatings with nano-level roughness prepared by a halide-activated diffusion siluminizing (HDS) process have been shown to be dense and uniform, without defects like holes or gaps. mdpi.com
Grain Boundary Characteristics and Intergranular Strain in Polycrystalline this compound
In polycrystalline this compound, the grain boundaries play a crucial role in determining its mechanical and electrical properties. The resistivity of co-sputtered WSi₂ thin films, for example, is dominated by grain boundary scattering of charge carriers. researchgate.net
The synthesis of polycrystalline WSi₂ and its composites using high-pressure and high-temperature (HPHT) methods can lead to high intergranular strain. researchgate.netresearchgate.net This strain, resulting from the reactive process and the HPHT environment, facilitates the formation of a high density of dislocations, particularly near the grain boundaries. researchgate.netresearchgate.net Furthermore, thin amorphous ribbons, approximately 3 nanometers thick, have been identified between these boundaries. researchgate.netresearchgate.net This complex microstructure, characterized by high-density dislocations and amorphous intergranular films, can lead to enhanced mechanical properties. researchgate.netresearchgate.net The study of grain boundary characteristics is therefore essential for understanding and controlling the performance of polycrystalline WSi₂ materials.
Electronic Structure and Theoretical Investigations of Tungsten Disilicide
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those based on DFT, serve as a powerful tool for investigating the structural, electronic, and mechanical properties of materials from fundamental quantum mechanics, without requiring empirical parameters. iphy.ac.cn These computational methods have been systematically applied to Tungsten Disilicide to elucidate its intrinsic characteristics. researchgate.netresearchgate.net Methodologies such as the plane-wave pseudopotential technique, as implemented in codes like CASTEP, and the use of the generalized gradient approximation (GGA) for the exchange-correlation interaction, are common in these theoretical explorations. iphy.ac.cnresearchgate.net
Electronic Band Structure Computations of this compound
Electronic band structure calculations are crucial for understanding the conductivity of a material. For this compound with the common body-centered tetragonal C11b structure (space group I4/mmm), computations consistently show it to be a semimetal. iphy.ac.cnresearchgate.net This is characterized by a partial overlap between the valence and conduction bands near the Fermi level, which precludes a band gap. researchgate.netresearchgate.netresearchgate.net Theoretical calculations confirm that WSi₂ exhibits these semimetallic and non-magnetic properties across a wide pressure range, up to at least 40 GPa. researchgate.net
Modern, state-of-the-art DFT calculations have refined earlier models, identifying additional electronic levels for the valence electrons that were not present in previously published results. researchgate.net Furthermore, fully relativistic band structure calculations have been performed to account for the effects of heavy elements like tungsten. iphy.ac.cn These comprehensive computations provide a detailed map of the energy states available to electrons, which is fundamental to explaining the material's electrical properties.
Density of States (DOS) Analysis for this compound
Density of States (DOS) analysis complements band structure computations by quantifying the number of available electronic states at each energy level. For WSi₂, DOS calculations reveal that the states near the Fermi level are predominantly derived from the 5d orbitals of the tungsten atoms. researchgate.netresearchgate.net This dominance of W 5d states is a key factor in the material's electrical conductivity. researchgate.net
The analysis also provides insight into the nature of the chemical bonding. In WSi₂, there is a strong degree of covalency in the tungsten-silicon (W-Si) bonds, with ionicity playing only a minor role. researchgate.net The metallic character is attributed to the strong interaction between the W-5d states and the Si-3p states. researchgate.net
Fermi Surface Topology of this compound (Mixed-Dimensional, Quasi-1D Electron, Quasi-2D Hole)
The Fermi surface, which separates occupied from unoccupied electron states, has a particularly unusual and complex topology in this compound. yahoo.com Theoretical and experimental studies have revealed a mixed-dimensional electronic structure. yahoo.comreddit.com This unique feature consists of coexisting quasi-one-dimensional (quasi-1D) and quasi-two-dimensional (quasi-2D) Fermi surfaces within the bulk material. yahoo.comreddit.comresearchgate.net
Specifically, first-principles calculations show that the Fermi surface is composed of:
A quasi-one-dimensional electron Fermi surface . yahoo.com
A quasi-two-dimensional hole Fermi surface . yahoo.com
This means that the electrons and holes (positive charge carriers) effectively exist and move in different dimensions within the crystal lattice. yahoo.com This mixed-dimensionality is a critical property that gives rise to unique, axis-dependent transport properties, such as the transverse thermoelectric effect. yahoo.comreddit.com The asymmetric nature of tungsten's Fermi surface is a known contributor to anisotropic resistivity in thin films, a concept that is magnified by the compound's unique electronic structure. rdworldonline.com
Charge Carrier Behavior and Scattering Rates in this compound
The behavior of charge carriers—electrons and holes—is directly linked to the unique Fermi surface of WSi₂. The transport properties of WSi₂ have been observed to be strongly sample-dependent. yahoo.com First-principles calculations explain this variability as originating from the band-dependent scattering rates of the charge carriers. yahoo.com In other words, the rate at which electrons and holes scatter from imperfections in the crystal lattice differs and is dependent on the specific electronic band they occupy. yahoo.comreddit.com
This insight is crucial for understanding and engineering the material for specific applications. For instance, in the development of thermoelectric devices, fine-tuning the material to control these scattering rates is key to achieving reliable and optimized performance. yahoo.com The dynamics of quasiparticles and their scattering rates are also critical in other applications, such as superconducting nanowire single-photon detectors (SNSPDs), where WSi is a promising material. uzh.chaps.org
Ab-initio Prediction of New Crystal Structures and Modifications for this compound
Beyond the commonly known tetragonal C11b structure, theoretical studies using ab-initio methods have explored the potential existence and stability of other crystalline modifications of WSi₂. researchgate.net By performing global explorations of the energy landscape, researchers have proposed and investigated several new or alternative structures. researchgate.netgoogle.esamanote.com
First-principles calculations were applied to study four possible crystal structures for WSi₂. researchgate.netresearchgate.net The findings indicate that while the MoSi₂-type C11b (tetragonal) structure is the most thermodynamically stable, the TiS₂-type C54 (orthorhombic) structure is also dynamically stable. researchgate.netresearchgate.net These different structures exhibit distinct electronic properties. The C11b, C49, and C54 structures all show metallic or semimetallic behavior due to band overlap at the Fermi level. researchgate.netresearchgate.net In contrast, the NbSi₂-type C40 structure is predicted to be a semiconductor with a narrow band gap of 0.049 eV. researchgate.netresearchgate.net
| Structure Type | Crystal System | Space Group | Electronic Property | Calculated Band Gap (eV) | Stability Note |
|---|---|---|---|---|---|
| C11b (MoSi₂-type) | Tetragonal | I4/mmm | Metallic/Semimetal | N/A (Band Overlap) | Most thermodynamically stable. researchgate.net |
| C54 (TiS₂-type) | Orthorhombic | Fddd | Metallic/Semimetal | N/A (Band Overlap) | Dynamically stable. researchgate.net |
| C49 (TiSi₂-type) | Orthorhombic | - | Metallic/Semimetal | N/A (Band Overlap) | Considered in theoretical studies. researchgate.net |
| C40 (NbSi₂-type) | Hexagonal | - | Semiconductor | 0.049 | Predicted to have a narrow band gap. researchgate.netresearchgate.net |
Contribution of Tungsten 5d Orbitals to Electronic States near the Fermi Level in this compound
A consistent finding from numerous electronic-structure calculations is the critical role of tungsten's 5d orbitals. researchgate.netresearchgate.net These orbitals govern the electronic bands and dominate the density of states near the Fermi level. researchgate.netresearchgate.net This indicates that the 5d electrons are the primary charge carriers involved in electrical conduction and are fundamental to the material's electronic personality. researchgate.net
Further detailed analysis has shown that within the 5d shell, the 5d(x²-y²) orbital electrons exhibit the maximal occupation near the Fermi level. researchgate.netresearchgate.net The significant energy proximity of the 5d and 6s orbitals in the tungsten atom facilitates this strong involvement in bonding and conduction bands. madsci.org This dominant contribution of the W 5d orbitals is a recurring theme in the electronic structure of tungsten-based compounds. arxiv.org
Bonding Characteristics in this compound
The nature of chemical bonding in this compound (WSi2) is a critical aspect of understanding its physical and electronic properties. Theoretical investigations, primarily employing first-principles calculations based on density functional theory (DFT), have provided significant insights into the bonding characteristics of this material. These studies reveal a complex interplay of covalent and ionic interactions that dictate its structural stability and electronic behavior.
Covalent Bonding Analysis (W-Si, Si-Si)
First-principles calculations have demonstrated a strong degree of covalency in the bonding of this compound. researchgate.net This covalent character is primarily attributed to the hybridization between the tungsten d orbitals and the silicon p orbitals. sci-hub.se This strong orbital interaction is a key factor in the material's stability.
The analysis of the electronic structure reveals that the Si-Si covalent bonds are predominantly concentrated in the valence band. researchgate.net In the broader context of tungsten silicides (WmSin), a higher silicon content promotes the formation of puckered double W-Si zigzag covalent chains, which enhances the material's resistance to shear deformation. sci-hub.se The electron localization function (ELF) analysis further confirms the covalent nature of the W-Si bond, showing high electron localization in the region between adjacent tungsten and silicon atoms. sci-hub.se
The bonding in WSi2 can be further understood by examining its electronic density of states (DOS). The total DOS for WSi2 shows that the metallic character arises mainly from W-d and Si-p electrons. sci-hub.se The interaction between Si-s and Si-p orbitals occurs at lower energy regions, approximately between -13 to -7 eV, while the stronger covalent hybridization between W-d and Si-p orbitals is observed in the energy region from about -7 eV up to the Fermi level. sci-hub.se
A study on the W@Si12 cluster, an endohedral metallo-silicon cluster, highlights the crucial role of the W 5dz2 orbital in forming a covalent bond with the silicon surface. rsc.org This interaction underscores the fundamental nature of covalent bonding between tungsten and silicon.
Role of Ionicity in W-Si Bonding
While covalent bonding is the dominant interaction in this compound, a degree of ionicity also contributes to the W-Si bond. researchgate.netsci-hub.se This ionic character arises from the difference in electronegativity between tungsten and silicon atoms.
The following table summarizes the key bonding characteristics in this compound:
| Bond Type | Interacting Orbitals | Key Characteristics |
| W-Si Covalent | W-d and Si-p | Strong hybridization; high electron localization between atoms. sci-hub.se |
| Si-Si Covalent | Si-s and Si-p | Primarily concentrated in the valence band. researchgate.netsci-hub.se |
| W-Si Ionic | - | Partial charge transfer from W to Si; plays a lesser role than covalency. researchgate.netsci-hub.se |
Effects of Vacancies on Electronic Properties of this compound
The presence of vacancies, which are point defects in the crystal lattice, can significantly influence the electronic properties of materials. In tungsten-based silicides, the stability and electronic structure are notably affected by the presence of such defects.
Studies on tungsten silicide (5/3) (W5Si3) have shown that vacancies can alter the material's mechanical and electronic properties. researchgate.netx-mol.com The formation of vacancies is an important consideration, with research indicating that W5Si3 with tungsten vacancies exhibits better stability compared to those with silicon vacancies. researchgate.netx-mol.com The removal of silicon atoms tends to enhance the ductility of the material. researchgate.netx-mol.com The electronic structures are key to understanding the mechanisms behind the structural stability and mechanical properties of W5Si3 with vacancy defects. researchgate.netx-mol.com
In the related material, monolayer tungsten disulfide (WS2), the concentration of sulfur vacancies has a direct impact on the material's band gap. rsc.org An increase in sulfur vacancy concentration leads to a decrease in the band gap. rsc.org This modulation of the electronic band structure through vacancy defects highlights a potential avenue for tuning the electronic and optical properties of such materials for specific applications. rsc.org
Advanced Mechanical Properties of Tungsten Disilicide and Composites
Elastic Properties of Tungsten Disilicide under High Pressure and Temperature
Athermal Elastic Constants as a Function of Pressure
Theoretical studies using first-principles calculations based on density functional theory have been employed to determine the athermal elastic constants of WSi₂ as a function of pressure. iphy.ac.cniphy.ac.cn These calculations show that the elastic constants, denoted as Cij, increase with rising pressure. iphy.ac.cn For the tetragonal C11b structure of WSi₂, there are six independent elastic constants: C₁₁, C₁₂, C₁₃, C₃₃, C₄₄, and C₆₆. The stability of the WSi₂ crystal structure under high pressure is confirmed by the satisfaction of the Born stability criteria over a pressure range of 0 to 35 GPa. iphy.ac.cn This indicates that WSi₂ remains mechanically stable under significant compressive stress. The relationships between the elastic constants and pressure are generally linear. iphy.ac.cn
| Pressure (GPa) | C₁₁ (GPa) | C₁₂ (GPa) | C₁₃ (GPa) | C₃₃ (GPa) | C₄₄ (GPa) | C₆₆ (GPa) |
| 0 | 442.8 | 121.7 | 81.0 | 552.3 | 211.6 | 217.5 |
| 5 | 468.1 | 135.2 | 92.5 | 582.4 | 219.8 | 225.1 |
| 10 | 493.2 | 148.6 | 103.9 | 612.3 | 227.9 | 232.6 |
| 15 | 518.1 | 161.9 | 115.2 | 642.0 | 235.9 | 240.0 |
| 20 | 542.9 | 175.1 | 126.4 | 671.5 | 243.8 | 247.3 |
| 25 | 567.5 | 188.2 | 137.5 | 700.8 | 251.6 | 254.5 |
| 30 | 592.0 | 201.2 | 148.5 | 730.0 | 259.3 | 261.6 |
| 35 | 616.3 | 214.1 | 159.4 | 759.0 | 266.9 | 268.6 |
This data is derived from theoretical calculations and provides a predictive look at the material's behavior under pressure. The values are presented in Gigapascals (GPa), a standard unit for measuring pressure and stiffness in materials science.
Bulk Modulus, Shear Modulus, and Young's Modulus of this compound
The bulk modulus (B), shear modulus (G), and Young's modulus (E) are fundamental measures of a material's stiffness. For WSi₂, these moduli have been calculated and show a clear dependence on pressure. As pressure increases from 0 to 35 GPa, the bulk modulus, shear modulus, and Young's modulus all increase, by approximately 57.3%, 30.9%, and 36.0% respectively. iphy.ac.cn This indicates that WSi₂ becomes stiffer and more resistant to both volume and shape changes under compression.
Theoretical calculations for the C40 crystal structure of WSi₂ provide values of 376.4 GPa for Young's modulus, 220.1 GPa for bulk modulus, and 154.9 GPa for shear modulus. cambridge.org Another study reports a calculated bulk modulus of 240.6 GPa at zero pressure. iphy.ac.cn Experimental studies have also been conducted, with one reporting a bulk modulus of 289 GPa derived from X-ray diffraction data up to 35.5 GPa. researchgate.net
| Pressure (GPa) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) |
| 0 | 240.6 | 184.3 | 428.4 |
| 5 | 263.8 | 193.3 | 452.9 |
| 10 | 286.8 | 202.2 | 477.0 |
| 15 | 309.6 | 210.9 | 500.8 |
| 20 | 332.2 | 219.5 | 524.3 |
| 25 | 354.7 | 228.0 | 547.4 |
| 30 | 377.0 | 236.4 | 570.2 |
| 35 | 399.1 | 244.6 | 592.7 |
This table illustrates the stiffening effect of pressure on this compound. The data, obtained from theoretical models, shows a consistent increase across all three moduli, highlighting the material's robustness under compression.
Temperature and Pressure Dependence of Debye Temperature for this compound
The Debye temperature (ΘD) is a measure related to the vibrational frequencies of atoms within a crystal lattice. It is an important parameter for understanding the thermodynamic properties of a material. For WSi₂, the Debye temperature has been determined as a function of both temperature and pressure using the quasi-harmonic Debye model. iphy.ac.cn
At zero pressure, the Debye temperature of WSi₂ is calculated to be approximately 469 K at 300 K. iphy.ac.cn As temperature increases, the Debye temperature shows a slight decrease. However, the effect of pressure on the Debye temperature is much more significant than that of temperature. iphy.ac.cn When the temperature is held constant, the Debye temperature increases almost linearly with applied pressure, particularly above 7.5 GPa. iphy.ac.cn This indicates that the vibrational frequencies of the atoms in the WSi₂ lattice increase with pressure, which is consistent with the observed stiffening of the material.
Theoretical Prediction and Experimental Validation of Elastic Properties of this compound
First-principles calculations based on density functional theory have been instrumental in predicting the elastic properties of WSi₂. iphy.ac.cniphy.ac.cnresearchgate.net These theoretical predictions have been compared with available experimental data, showing good agreement. iphy.ac.cnresearchgate.net For instance, the calculated lattice constants and elastic constants from theoretical models are consistent with experimental findings. researchgate.net
Experimental validation often involves techniques like X-ray diffraction under high pressure to measure the compression behavior of the material, from which the bulk modulus can be derived. researchgate.net One such study determined an experimental bulk modulus of 289 GPa for WSi₂, which is in reasonable agreement with the theoretically predicted value of 242 GPa. researchgate.net The consistency between theoretical simulations and experimental results indicates that first-principles calculations combined with the quasi-harmonic Debye model can reliably describe the high-temperature and high-pressure behavior of this compound. iphy.ac.cn
High-Temperature Mechanical Behavior of this compound
The performance of this compound at elevated temperatures is a key factor in its technological applications. Its strength and stability at these temperatures are of particular importance.
Strength and Stability at Elevated Temperatures
This compound is known for its high-temperature stability and great tensile strength at elevated temperatures. iphy.ac.cn It has a high melting point of approximately 2165°C, which contributes to its stability in high-temperature environments. ontosight.ai Experimental studies have shown that single crystals of WSi₂ can be deformed plastically only at high temperatures, typically above 1100°C. researchgate.net This indicates a high resistance to deformation at lower temperatures.
The material's stability at high temperatures makes it suitable for applications such as high-temperature furnaces, coatings, and heating elements. iphy.ac.cn Research on nanocrystalline WSi₂ has shown that it possesses good thermal stability up to 600°C in air. ias.ac.in Alloying MoSi₂ with WSi₂ has been shown to significantly reduce the high-temperature creep of the resulting composite material. jmmab.com Furthermore, composites of (Mo,W)Si₂ have demonstrated increased high-temperature flexural strength compared to monolithic MoSi₂. researchgate.net
Creep Resistance of Tungsten Silicides
This compound is recognized as a desirable material for high-temperature structural components due to its high melting point, good strength at elevated temperatures, and excellent creep resistance. researchgate.net Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a critical factor in high-temperature applications. The inherent properties of tungsten and its alloys, such as excellent creep resistance, contribute to the performance of tungsten silicides at extreme temperatures. heegermaterials.com
Strengthening Mechanisms in this compound
The exceptional mechanical properties of this compound are attributed to several key strengthening mechanisms. These mechanisms enhance the material's ability to resist deformation and fracture, making it suitable for demanding applications.
Role of High-Density Dislocations
A significant factor contributing to the strength of this compound is the presence of high-density dislocations. researchgate.net Dislocations are line defects in a crystal structure that play a fundamental role in plastic deformation. wordpress.com In polycrystalline WSi2 synthesized under high-temperature and high-pressure (HPHT) conditions, a high intergranular strain facilitates the formation of dense dislocation arrays and networks, particularly near grain boundaries. researchgate.net This high density of dislocations impedes their own movement, thereby increasing the material's strength. mdpi.com
The formation of these complex dislocation structures is a key aspect of the material's enhanced mechanical performance. researchgate.net Studies on tungsten and its alloys have shown that dislocation density increases with strain, leading to more complex substructures and increased strength. nasa.govnasa.gov In W-Re alloys, for example, a high density of dislocations contributes to improved ductility. mdpi.com
Contribution of Amorphous Ribbons and Grain Boundary Effects
In addition to dislocations, the presence of amorphous ribbons at the grain boundaries of WSi2 further enhances its mechanical properties. researchgate.netscilit.comresearcher.life Research has identified the existence of thin, approximately 3-nanometer thick, amorphous ribbons between the grain boundaries of HPHT-synthesized WSi2. researchgate.net These amorphous structures, along with the high-density dislocations, contribute to the material's exceptional mechanical properties and oxidation resistance. researchgate.net
Grain boundaries themselves are critical in strengthening materials. The interaction between phonons (lattice vibrations) and grain boundaries can significantly affect material properties. acs.org In W-Si composites, the presence of WSi2 inclusions can suppress the growth of silicon grains, leading to a higher density of grain boundaries and enhanced properties. researchgate.net The combination of fine grains and the presence of strengthening phases at the grain boundaries can significantly increase the hardness and compressive strength of the materials. researchgate.net
This compound in Composite Materials Research
The unique properties of this compound make it a valuable component in the development of advanced composite materials.
Tungsten Silicide (W-Si) Composites
Tungsten silicide (W-Si) composites are being investigated for their enhanced mechanical and thermal properties. researchgate.net In W-Si-C composites, for instance, the reaction between tungsten and silicon carbide at their interface results in the formation of W2C and W5Si3, which act as reinforcing phases. mdpi.com This reactive sintering process leads to a significant increase in the relative density and hardness of the composite compared to pure tungsten. mdpi.com
The addition of WSi2 to other materials can also lead to significant improvements. For example, adding WSi2 to a titanium boride (TiB2) matrix has been shown to increase fracture toughness. researchgate.net The resulting composites exhibit high hardness values, making them suitable for wear-resistant applications. researchgate.net
Table 1: Mechanical Properties of W-Si-C Composites with Varying SiC Content
| SiC Content (wt%) | Relative Density (%) | Micro-hardness (GPa) | Wear Rate (10⁻³ mm³/N·m) |
| 0 (Pure Tungsten) | 94.32 | 4.33 | 313.27 |
| 0.5 | - | - | 5.71 |
| 2 | - | 8.40 | - |
| - | Maximum of 98.12% | - | - |
Data sourced from a study on W-Si-C composites prepared by spark plasma sintering. mdpi.com
Tungsten Boride Based Composites with this compound Additions
The addition of this compound to tungsten boride (WB and W2B) based composites has been shown to enhance their physical and mechanical properties. researchgate.netdergipark.org.trresearchgate.net In one study, composites with varying amounts of WSi2 (0, 5, 10, and 20 wt.%) were fabricated. dergipark.org.trresearchgate.net The results indicated that the composite with 20 wt.% WSi2, which was dry milled and sintered, exhibited the highest density, microhardness, and oxidation stability. dergipark.org.tr
Composites containing tungsten silicide and boride in an alumina (B75360) matrix exhibit good mechanical properties at both low and high temperatures, including high friction resistance, strength, and creep resistance. scielo.brscielo.br The microstructure of these composites often shows spherical silicide phases and more elongated, irregular boride phases distributed within the matrix. scielo.brscielo.br
Table 2: Investigated Compositions of Tungsten Boride Based Composites
| Base Material | Addition | Weight Percentage of Addition (%) |
| Tungsten Boride (WB, W₂B) | This compound (WSi₂) | 0 |
| Tungsten Boride (WB, W₂B) | This compound (WSi₂) | 5 |
| Tungsten Boride (WB, W₂B) | This compound (WSi₂) | 10 |
| Tungsten Boride (WB, W₂B) | This compound (WSi₂) | 20 |
Data based on a study investigating the effect of WSi₂ addition on tungsten boride composites. dergipark.org.trresearchgate.net
Alumina-Based Composites Containing this compound (WB-WB2-WSi2-Al2O3)
Alumina-based composites reinforced with a combination of tungsten borides (WB, WB₂) and this compound (WSi₂) represent a class of advanced materials with significant potential for high-temperature structural applications. scielo.br The incorporation of these tungsten compounds as reinforcing agents into an alumina (Al₂O₃) matrix results in a material with a desirable combination of mechanical and chemical properties. scielo.brresearchgate.net These composites exhibit good mechanical characteristics at both low and high temperatures, including high strength, resistance to creep, and notable friction resistance. scielo.brresearchgate.net Furthermore, they possess relatively high thermal shock resistance and chemical neutrality, which contributes to high corrosion resistance even in aggressive, high-temperature environments. scielo.brresearchgate.net
The synthesis of these multi-phase composites, specifically the WB-WB₂-WSi₂-Al₂O₃ system, can be achieved for the first time through a self-propagating high-temperature synthesis (SHS) process. researchgate.net This method involves an aluminothermic reaction with a mixture of aluminum (Al), silicon (Si), tungsten trioxide (WO₃), and boron trioxide (B₂O₃) as the starting materials. researchgate.net The process is characterized by a high combustion front temperature (above 1800 °C) and rapid progress (approximately 20 mm/s), which facilitates the formation of a sub-micron composite structure. researchgate.net
Microstructural analysis of the resulting composite reveals a uniform and dense distribution of the reinforcing silicide and boride phases within the alumina matrix. scielo.brscielo.br The morphology of these reinforcing phases is distinct: tungsten silicide phases present as small, spherical grains, while the tungsten boride phases are coarser and have a more elongated, irregular, or blade-like shape. scielo.brscielo.brresearchgate.net Research indicates that the fine silicide grains have an average size of about 200 nanometers. scielo.brresearchgate.net The presence of silicon in the initial mixture has been found to facilitate the formation of the tungsten boride phases. scielo.brscielo.br
The combination of a tough ceramic matrix like alumina with hard, refractory intermetallic compounds such as tungsten borides and silicides leads to a material with enhanced physical and mechanical properties compared to monolithic alumina. scielo.br
Detailed Research Findings
The table below summarizes the key findings regarding the properties and microstructure of Alumina-Based Composites Containing this compound (WB-WB₂-WSi₂-Al₂O₃).
| Property/Characteristic | Finding | Source Index |
| General Mechanical Properties | Good mechanical properties at low and high temperatures. | scielo.brresearchgate.net |
| High strength and friction resistance. | scielo.br | |
| Good resistance to creep. | scielo.br | |
| Thermal & Chemical Stability | Relatively high thermal shock resistance. | scielo.brresearchgate.net |
| High chemical stability and corrosion resistance. | scielo.brresearchgate.net | |
| Synthesis Method | Self-Propagating High-Temperature Synthesis (SHS) via aluminothermic reaction. | scielo.brresearchgate.net |
| Matrix Phase | Alumina (Al₂O₃) | scielo.brscielo.brresearchgate.net |
| Reinforcing Phases | Tungsten Boride (WB, WB₂), this compound (WSi₂) | scielo.brscielo.brresearchgate.net |
| Microstructure | Uniform and dense distribution of reinforcing phases in the matrix. | scielo.brscielo.br |
| Phase Morphology | Tungsten Silicide: Small, spherical grains. | scielo.brscielo.br |
| Tungsten Boride: Coarser, elongated, irregular, or blade-like shapes. | scielo.brscielo.brresearchgate.net | |
| Particle Size | Average size of tungsten boride and silicide particles ranges from 100 to 200 nm. | researchgate.net |
Thermoelectric Phenomena and Applications of Tungsten Disilicide
Transverse Thermoelectric Effect (TTE) in Tungsten Disilicide
The transverse thermoelectric effect is a promising alternative to traditional thermoelectric systems, which rely on parallel p-type and n-type materials and suffer from energy loss due to increased electrical resistance at numerous contact points. scitechdaily.com In contrast, TTE devices require fewer connections, leading to more efficient energy conversion. azom.comscienceblog.com
Recent research has provided the first direct experimental demonstration of the transverse thermoelectric effect in this compound. spacedaily.comazom.comscitechdaily.com Scientists achieved this by applying a temperature difference at a specific angle, 45 degrees, to the crystallographic axes of a WSi₂ single crystal. youtube.comyahoo.com This resulted in the generation of a voltage perpendicular to the applied heat flow, a hallmark of the TTE. spacedaily.comyoutube.commetallurgical-experts.com This breakthrough is significant as previous studies, while acknowledging the axis-dependent conduction polarity (ADCP) in WSi₂, had not experimentally detected the anticipated TTE. azom.comscitechdaily.com The successful demonstration positions WSi₂ as a promising material for the development of advanced sensors for measuring temperature and heat flow, as well as for novel thermoelectric devices. spacedaily.comtechexplorist.comyoutube.com
The underlying reason for the transverse thermoelectric effect in this compound is its axis-dependent conduction polarity (ADCP). scitechdaily.comreddit.com This property means the material behaves as a p-type conductor (positive charge carriers) along one crystallographic direction and an n-type conductor (negative charge carriers) along another. azom.comscitechdaily.com This unique characteristic stems from the distinct electronic structure of WSi₂. spacedaily.comscitechdaily.com Through a combination of physical experiments and computer simulations, researchers have determined that this direction-specific conductivity is the key enabler of the TTE in this material. scitechdaily.comtechexplorist.com
The origin of the axis-dependent conduction polarity in this compound lies in its unique electronic structure, specifically its mixed-dimensional Fermi surfaces. spacedaily.comscitechdaily.com A Fermi surface is a theoretical boundary that separates occupied and unoccupied electron states in a solid. scitechdaily.comyoutube.com In WSi₂, electrons and holes (the positive charge carriers) exist in different dimensions. scitechdaily.com The electrons form quasi-one-dimensional Fermi surfaces, while the holes form quasi-two-dimensional Fermi surfaces. azom.comscitechdaily.comyoutube.com This mixed-dimensionality is the fundamental reason for the material's direction-specific conductivity, which in turn gives rise to the transverse thermoelectric effect. azom.comscitechdaily.com First-principles calculations have confirmed that this electronic structure is the key property for the observed axis-dependent conduction polarity. yahoo.com
Origin of Axis-Dependent Conduction Polarity (ADCP) in this compound
Thermoelectric Conversion Efficiency and Underlying Mechanisms in this compound
The efficiency of thermoelectric conversion in this compound is intrinsically linked to its unique electronic and thermal transport properties along its different crystallographic axes.
To understand the thermoelectric behavior of WSi₂, researchers have conducted detailed measurements of its thermopower (Seebeck coefficient) and electrical resistivity along its two primary crystallographic axes at low temperatures. azom.comscitechdaily.comreddit.com These experiments on WSi₂ single crystals have been crucial in revealing the material's anisotropic nature. yahoo.comreddit.com The results from these measurements directly demonstrate the axis-dependent conduction polarity, showing different signs for the Seebeck coefficient along the different axes, which is a prerequisite for the transverse thermoelectric effect. scitechdaily.com The transport properties were also found to be strongly sample-dependent, a phenomenon attributed to variations in the scattering rates of charge carriers. youtube.comyahoo.comreddit.com
Below is an interactive data table summarizing the conceptual findings of thermopower and electrical resistivity measurements.
| Crystallographic Axis | Predominant Charge Carrier Type | Thermopower (Seebeck Coefficient) Sign | Electrical Resistivity |
| Axis A | p-type (holes) | Positive | Varies with temperature |
| Axis B | n-type (electrons) | Negative | Varies with temperature |
Note: This table is a conceptual representation based on the described phenomena. Specific numerical values would depend on the exact experimental conditions and sample purity.
Optimization Strategies for TTE-based Devices Utilizing this compound
The optimization of transverse thermoelectric (TTE) devices based on this compound (WSi₂) is a critical area of research focused on enhancing their efficiency for practical applications. spacedaily.com Strategies for optimization primarily revolve around tuning the material's unique electronic and thermal transport properties.
Recent studies have revealed that the transport properties of this compound can be sample-dependent, with variations attributed to imperfections within the crystal lattice structure. spacedaily.comreddit.commetallurgical-experts.com First-principles simulations have corroborated these findings, indicating that differences in how charge carriers (electrons and holes) scatter are a key factor. spacedaily.comyahoo.com This understanding forms a basis for optimizing WSi₂; by carefully controlling crystal growth conditions and minimizing defects, it is possible to fine-tune the material's electrical conductivity and, consequently, its thermoelectric performance. metallurgical-experts.comyahoo.com
A significant breakthrough in understanding WSi₂'s potential lies in its unique electronic structure, which features mixed-dimensional Fermi surfaces. spacedaily.commetallurgical-experts.com In WSi₂, electrons and holes, the carriers of electrical charge, exist in different dimensions, with electrons forming quasi-one-dimensional Fermi surfaces and holes forming quasi-two-dimensional ones. metallurgical-experts.comyahoo.comyoutube.com This "axis-dependent conduction polarity" (ADCP) is the origin of the transverse thermoelectric effect, where a voltage is generated perpendicular to the direction of heat flow. spacedaily.comtechexplorist.com Optimization, therefore, involves orienting the single crystal of WSi₂ at a specific angle relative to the temperature gradient to maximize this perpendicular voltage generation. spacedaily.commetallurgical-experts.comyoutube.com Experiments have successfully demonstrated this effect by applying a temperature difference at a 45-degree angle to the crystallographic axes. yahoo.comyoutube.com
Further optimization strategies, common for enhancing the figure of merit (ZT) in thermoelectric materials, include nanostructuring and doping. While research specifically on nanostructured pure WSi₂ is emerging, related studies on other silicide-based thermoelectrics provide valuable insights. For instance, creating nanocomposites by introducing nano-sized silicide phases, such as this compound, into a silicon-germanium matrix has been shown to theoretically reduce the lattice component of thermal conductivity without significantly impairing electrical conductivity. nasa.govnasa.gov This approach of using nano-inclusions to scatter phonons more effectively than electrons is a key strategy for improving ZT. nasa.gov
Doping is another established method to enhance thermoelectric performance. oup.com In various material systems, tungsten doping has been shown to improve the ZT value by modifying the electronic structure and increasing carrier concentration. researchgate.netresearchgate.net For example, tungsten doping in materials like V₂O₅ and CrSi₂ has led to a significant increase in their thermoelectric figure of merit. researchgate.net Applying similar doping strategies to this compound could potentially optimize its carrier concentration and enhance its intrinsic thermoelectric properties.
Table 1: Investigated Optimization Strategies for Silicide-based Thermoelectrics
| Strategy | Material System | Observed Effect | Reference |
|---|---|---|---|
| Crystal Imperfection Control | This compound (WSi₂) | Variations in conductivity are linked to charge carrier scattering at lattice imperfections. Controlling these is key to optimization. | spacedaily.commetallurgical-experts.comyahoo.com |
| Nanostructuring | Silicon Germanium (SiGe) with WSi₂ inclusions | Theoretically reduces lattice thermal conductivity while maintaining electrical conductivity. | nasa.govnasa.gov |
| Doping | Chromium Disilicide (CrSi₂) with Tungsten (W) | Improved the ZT value from 0.19 to 0.29 at 750 K. | researchgate.net |
| Doping | Vanadium Pentoxide (V₂O₅) with Tungsten (W) | Increased the ZT value by 3.3 times compared to pure V₂O₅ at 773 K. | researchgate.net |
Potential for Sensor Technologies (Temperature and Heat Flow Sensors) Based on this compound
This compound has emerged as a highly promising material for the development of advanced sensor technologies, particularly for measuring temperature and heat flow. spacedaily.commetallurgical-experts.comtechexplorist.com This potential is rooted in its demonstration of the transverse thermoelectric effect (TTE), a phenomenon that offers significant advantages over conventional thermoelectric effects for sensor applications. spacedaily.comscienceblog.com
Traditional thermoelectric sensors rely on the Seebeck effect, where a voltage is produced in the same direction as the heat flow. spacedaily.com This necessitates complex device structures with multiple p-type and n-type material elements connected in series to generate a usable voltage, which can increase electrical resistance and power loss. spacedaily.comtechexplorist.com In contrast, TTE devices made from a single anisotropic material like WSi₂ generate a voltage perpendicular to the direction of the applied heat flow. spacedaily.comtechexplorist.comscienceblog.com This simplifies the device architecture, reduces the number of electrical contact points, and can lead to more efficient and robust sensors. spacedaily.comscienceblog.com
The unique axis-dependent conduction polarity (ADCP) of WSi₂ is the key enabler for this technology. spacedaily.commetallurgical-experts.comtechexplorist.com Because the material inherently conducts positive and negative charges differently along its crystallographic axes, a single piece of WSi₂ can function as a complete thermoelectric circuit for transverse conversion. techexplorist.com Researchers have successfully demonstrated direct TTE generation in WSi₂, confirming its suitability for these applications. spacedaily.comtechexplorist.com This breakthrough is significant because there are a limited number of materials that exhibit this property, and established design guidelines have been lacking. spacedaily.commetallurgical-experts.com
The high thermal stability and resistance to oxidation of this compound further enhance its suitability for sensor applications, especially in high-temperature environments. nanorh.comgoodfellow.com Its use in thermocouples, a standard type of temperature sensor, is already an established application. goodfellow.com The discovery of its strong TTE properties paves the way for a new generation of more sophisticated heat flow and temperature sensors that are simpler in design and potentially more efficient. spacedaily.comscienceblog.com These advanced sensors could find use in a wide array of industrial and scientific settings where precise thermal monitoring is crucial. spacedaily.comscitechdaily.com
Waste Heat Recovery Applications with this compound Thermoelectric Materials
A significant application for this compound thermoelectric materials lies in the field of waste heat recovery. spacedaily.comtechexplorist.com Vast amounts of energy are lost as waste heat in numerous industrial processes and in automotive engines. spacedaily.comscitechdaily.com Thermoelectric materials offer a direct and solid-state method to convert this otherwise wasted thermal energy into valuable electrical power. techexplorist.comscitechdaily.com
Superconducting Characteristics of Tungsten Silicide
Amorphous Tungsten Silicide (WₓSi₁₋ₓ) Films
Amorphous tungsten silicide films are typically synthesized through methods like magnetron co-sputtering from individual tungsten and silicon targets onto a substrate at room temperature. uzh.chresearchgate.net This technique allows for precise control over the film's composition and thickness, which are critical parameters influencing its superconducting behavior. uzh.chresearchgate.net
The superconducting properties of amorphous WₓSi₁₋ₓ films have been extensively studied through DC transport measurements in magnetic fields. uzh.chresearchgate.net Key parameters such as the critical temperature (Tc), superconducting coherence length (ξ), and magnetic penetration depth (λ) are crucial for understanding the material's performance.
The critical temperature of amorphous WSi films is significantly enhanced compared to its crystalline counterpart, which has a Tc of only ~0.01 K. uzh.ch Amorphous WₓSi₁₋ₓ films can achieve a maximum Tc of around 5.0 K, particularly in the composition range of 15 to 35 atomic percent of metalloids. uzh.ch However, for thin films used in SNSPDs, the Tc is typically below 5 K, which necessitates operation at low temperatures, often below 1 K, for optimal device performance. researchgate.net For instance, a W₀.₈Si₀.₂ film has shown a critical temperature of 4.97 K. uzh.ch
The coherence length in amorphous WSi is considerably larger than in other superconducting materials like NbN. caltech.edu This is a significant advantage as it makes WSi-based devices more robust against nanofabrication-induced constrictions. caltech.edu The magnetic penetration depth is also larger in WSi, which leads to a suppressed vortex entry barrier, enhancing the sensitivity of detectors to low-energy photons. caltech.edu
Table 1: Superconducting Properties of Amorphous WₓSi₁₋ₓ Films
| Property | Typical Value/Range | Significance |
|---|---|---|
| Critical Temperature (Tc) | < 5 K (for thin films) researchgate.net | Determines the operating temperature of the superconducting device. |
| Coherence Length (ξ) | Larger than NbN caltech.edu | Provides robustness against fabrication defects. caltech.edu |
| Magnetic Penetration Depth (λ) | Larger than NbN caltech.edu | Suppresses vortex entry, increasing sensitivity to low-energy photons. caltech.edu |
Influence of Film Thickness and Stoichiometry on Superconducting Properties
The superconducting characteristics of WₓSi₁₋ₓ films are strongly dependent on both the film's thickness and its stoichiometry (the ratio of tungsten to silicon). uzh.chresearchgate.net Studies have systematically investigated these dependencies by analyzing series of films with varying compositions and thicknesses. uzh.chresearchgate.net
Analysis of magnetoconductivity data allows for the extraction of critical temperature, coherence length, and magnetic penetration depth as a function of these parameters. researchgate.net It has been observed that the magnetic penetration depth increases as the film thickness is reduced, a particularly relevant finding for the fabrication of SNSPDs which utilize ultrathin films. researchgate.net The stoichiometry, or the atomic percentage of the metalloid component, plays a crucial role in determining the critical temperature, with a maximum Tc of 5.0 K observed in the 15 to 35 at. % metalloid range. uzh.ch For example, a W film with 5 to 70 at. % of metalloids shows a significant enhancement in Tc. uzh.ch
The normal-state electron diffusion coefficient (Dₑ) is another critical parameter that influences the performance of WSi-based devices. uzh.chresearchgate.net This coefficient can be determined from magnetoconductivity measurements. researchgate.net Research indicates that materials with a higher normal-state electron diffusion constant are more suitable for SNSPD applications as they result in a larger hotspot size. caltech.edu
Interestingly, the diffusion constants of the thinnest WSi films (e.g., 5 nm) are found to be approximately 10% larger than those of thicker films (30 nm and more). arxiv.org This suggests that electrons in these thinner films can diffuse over larger intervals, which contributes to the formation of larger hotspots upon photon absorption. arxiv.org From the diffusion constant, the electronic density of states at the Fermi level can also be estimated. arxiv.org
Superconducting Nanowire Single-Photon Detectors (SNSPDs) based on Tungsten Silicide
Amorphous tungsten silicide has emerged as a highly desirable material for the fabrication of large arrays of SNSPDs due to its advantageous properties. arxiv.org WSi-based SNSPDs have demonstrated record-high efficiencies, making them a leading technology for single-photon detection. arxiv.org
WSi-based SNSPDs have shown excellent performance in detecting photons at telecom wavelengths (e.g., 1550 nm). arxiv.orgieice.org They can achieve a system detection efficiency of over 90% in this range. arxiv.orgieice.org This high efficiency is attributed to the material's small superconducting energy gap and lower carrier density compared to materials like NbN, which leads to the creation of a larger number of quasiparticles and a larger "hotspot" for a given absorbed photon energy. aip.org This, in turn, increases the internal efficiency of the detector. aip.org The amorphous nature of WSi also allows for its deposition on various substrates without significant degradation of its properties, facilitating integration into optical stacks to enhance absorption. aip.org
The detection mechanism in an SNSPD relies on the formation of a "hotspot"—a localized non-superconducting region created by the absorption of a photon. uzh.chgla.ac.uk In WSi, the hotspot created by photon absorption is significantly larger than in materials like NbN. uzh.chaip.org This larger hotspot size is a key factor in the high detection efficiency of WSi SNSPDs. ieice.org
The dynamics of hotspot formation can be described by a two-stage, diffusion-based quasiparticle multiplication model. uzh.ch Initially, the absorbed photon creates a hot electron that thermalizes rapidly, forming a small quasiparticle core. uzh.ch These hot quasiparticles then diffuse away from this core, leading to the formation of a much larger hotspot. uzh.ch A diffusion-based vortex-entry model is also used to analyze the detection mechanism and define the hotspot size. researchgate.net
The relaxation of this hotspot back to the superconducting state is a critical parameter that determines the detector's recovery time and maximum count rate. caltech.edu The hotspot relaxation time (tHS) in WSi nanowires is on the order of hundreds of picoseconds, which is about a factor of 10 longer than in NbN nanowires. caltech.eduresearchgate.net Experimental studies have revealed that the hotspot relaxation time in WSi is dependent on the bias current, bath temperature, and the wavelength of the excitation photon. researchgate.netnist.gov Specifically, tHS increases with increasing bias current and decreases with decreasing temperature. caltech.edu This behavior has been explained by a model based on quasiparticle recombination. researchgate.netnist.gov For example, in a 5 nm thick W₀.₈₅Si₀.₁₅ film, the hotspot can have a diameter of 105 nm. researchgate.net
Hybrid Films with Niobium Nitride (NbN) for Enhanced SNSPD Efficiency
Hybrid superconducting nanowire single-photon detectors (SNSPDs) composed of tungsten silicide (WSi) and niobium nitride (NbN) have been developed to leverage the distinct advantages of each material, aiming for a device with both high efficiency and high speed. arxiv.org Typically, SNSPDs made from amorphous materials like WSi exhibit high efficiency, while those from granular materials like NbN are faster. arxiv.orgresearchgate.net By creating a hybrid film, researchers aim to combine these properties.
A notable configuration involves a 2-nm-thick amorphous tungsten silicide (αW5Si3) film layered over a 2-nm-thick granular NbN film. arxiv.orgresearchgate.net This structure has demonstrated a superior combination of timing and efficiency. arxiv.org The mechanism behind this enhancement is proposed to be a dual superconducting behavior, where each film possesses its native superconductivity, which is then influenced by the adjacent superconducting layer through the proximity effect. arxiv.orgresearchgate.net
Initial studies of these hybrid devices have shown promising results, with reset times around 2 ns and timing jitter of approximately 50 ps. mit.edu However, further research is needed to fully characterize and optimize these hybrid devices, as early examples did not achieve saturation, a key performance indicator. mit.edu The primary goal of this research is to create a film that possesses high detection efficiency, a high critical temperature, and low reset and jitter times for applications in fields like quantum computing.
| Parameter | Value | Reference |
| Reset Time | < 5 ns | arxiv.orgresearchgate.net |
| Timing Jitter | 52 ps | arxiv.orgresearchgate.net |
| Quantum Efficiency | > 96% | arxiv.orgresearchgate.net |
| WSi Film Thickness | 2 nm | arxiv.orgresearchgate.net |
| NbN Film Thickness | 2 nm | arxiv.orgresearchgate.net |
Proximity Effect in Low-Dimensional Superconducting Tungsten Silicide Structures
The superconducting proximity effect is a phenomenon where a superconducting material in close contact with a non-superconducting or another superconducting material can induce or alter superconducting properties in its neighbor. arxiv.org This effect is being explored in low-dimensional structures involving tungsten silicide (WSi) to create more efficient SNSPDs.
In the context of WSi and niobium nitride (NbN) hybrid films, the proximity effect is believed to create a blended set of material properties that are more advantageous than either material possesses alone. arxiv.org When two superconductors with different critical temperatures (Tc) are brought into proximity, superconductivity can be induced in the material with the lower Tc at temperatures where it would not natively be superconducting. arxiv.org This is distinct from the proximity effect observed between a superconductor and a normal metal. arxiv.org
The goal is to fabricate hybrid devices that combine the high efficiency of WSi with the favorable timing characteristics and higher critical temperature of NbN. While bulk WSi has a maximum critical temperature of about 5 K, requiring very low operating temperatures, NbN has a higher Tc. By leveraging the proximity effect, it is hypothesized that the hybrid device can achieve enhanced performance. Research in this area involves fabricating WSi wires from quasi-two-dimensional films, where one dimension is smaller than the superconducting coherence length, and integrating them into quantum circuits. arxiv.org Challenges in this work include the material's proximity to the superconductor-insulator phase transition and the presence of two-level systems in the disordered structure. arxiv.org
| Material | Property | Note | Reference |
| Tungsten Silicide (WSi) | Amorphous Superconductor | High efficiency, longer reset/jitter times, lower Tc (~5 K) | arxiv.org |
| Niobium Nitride (NbN) | Granular Superconductor | Faster, lower efficiency, higher Tc | arxiv.org |
| WSi/NbN Hybrid | Proximity-Effect-Mediated Superconductor | Aims to combine high efficiency, speed, and higher Tc | arxiv.org |
Tungsten Disilicide As Diffusion Barriers in Microelectronics
Formation and Stability of Tungsten Silicide Barrier Layers
The method of forming the tungsten silicide layer and its inherent characteristics are crucial to its function as a reliable diffusion barrier. The deposition process determines the film's microstructure and properties, which in turn dictate its stability and performance.
Chemical Vapor Deposition (CVD) is a widely used technique for depositing tungsten silicide films in microelectronics manufacturing. samaterials.comattelements.comsemitracks.com The process typically involves the chemical reaction of gaseous precursors, such as tungsten hexafluoride (WF₆) and a silicon source gas like silane (B1218182) (SiH₄) or dichlorosilane (B8785471) (SiCl₂H₂), on the substrate surface at elevated temperatures. enigmatic-consulting.comgoogle.com
CVD offers excellent control over film properties. By adjusting process parameters such as substrate temperature, gas pressure, and the flow rate ratio of the precursors (e.g., SiH₄/WF₆), the composition and microstructure of the deposited film can be tailored. nycu.edu.twnycu.edu.tw For barrier applications, CVD is often used to deposit amorphous-like tungsten silicide (a-WSiₓ) films. nycu.edu.twnycu.edu.twnii.ac.jp These films are deposited at relatively low temperatures to prevent the formation of a crystalline structure. nycu.edu.tw For example, amorphous WSiₓ layers for use as a barrier between copper and silicon have been deposited via CVD at a substrate temperature of 250°C. nycu.edu.tw
| Parameter | Value/Range | Purpose | Reference |
|---|---|---|---|
| Precursors | WF₆ and SiH₄ | Sources for tungsten and silicon. | nycu.edu.twnycu.edu.tw |
| Substrate Temperature | ~250-300°C | To promote amorphous film growth. | nycu.edu.twnycu.edu.tw |
| Gas Pressure | ~12-100 mTorr | Controls reaction kinetics and film density. | nycu.edu.twnycu.edu.tw |
| WF₆ Flow Rate | ~2-5 sccm | Controls tungsten content in the film. | nycu.edu.twnycu.edu.tw |
| SiH₄ Flow Rate | ~6-100 sccm | Controls silicon content and film stoichiometry (x in WSiₓ). | nycu.edu.twnycu.edu.tw |
Amorphous-like tungsten silicide films possess several characteristics that make them ideal for diffusion barrier applications. Their primary advantage is the lack of grain boundaries, which, as previously discussed, eliminates the primary pathways for rapid atomic diffusion. nycu.edu.twaip.org
These films are often silicon-rich and can be described as being composed of W-atom-encapsulated Si clusters. researchgate.netaip.org Research on amorphous Si-rich tungsten silicide (a-WSiₙ) has shown excellent thermal stability, with some films remaining stable up to 600°C. researchgate.net The amorphous nature can be confirmed by techniques like X-ray diffraction (XRD), which shows broad, diffuse peaks rather than the sharp peaks characteristic of crystalline materials. nycu.edu.tw The electrical properties of these films can also be tailored; for example, a-WSiₙ films have been shown to have a low effective work function, which is beneficial for contact applications in transistors. researchgate.net The stability of these amorphous barriers can be further enhanced by nitrogen plasma treatments, which form a thin, stable WSiN surface layer, successfully suppressing copper diffusion even after annealing at 600°C for 30 minutes. nii.ac.jp
Effects of Annealing on Tungsten Silicide Barrier Efficiency
Integration of Tungsten Disilicide in VLSI/ULSI Metallization Schemes
This compound (WSi₂) has been a key material in the metallization schemes of Very Large-Scale Integration (VLSI) and Ultra-Large Scale Integration (ULSI) circuits, primarily due to its low resistivity, high-temperature stability, and process compatibility. jkps.or.krcore.ac.uk Its most prominent application is in "polycide" structures, which are composite gate electrodes and interconnects consisting of a WSi₂ layer on top of a doped polycrystalline silicon (polysilicon) layer. researchgate.netcapes.gov.brtaylorandfrancis.com
The primary motivation for using polycide structures is to overcome the performance limitations imposed by the relatively high resistance of polysilicon interconnects, especially as device dimensions shrink. jkps.or.krcapes.gov.brstanford.edu A WSi₂/polysilicon stack offers a sheet resistance that is an order of magnitude lower than that of a standalone doped polysilicon line, while largely maintaining the well-understood processing characteristics and reliability of a conventional polysilicon gate. researchgate.netcapes.gov.br This allows for faster circuit speeds by reducing RC (resistance-capacitance) delays associated with the gate-level interconnects. cambridge.org WSi₂ is favored over other silicides in this application partly because of its manufacturability via Chemical Vapor Deposition (CVD), which provides excellent control of film stoichiometry and good step coverage over complex topographies. taylorandfrancis.comcityu.edu.hk
The integration of WSi₂ into a CMOS fabrication flow involves several key considerations:
Deposition: WSi₂ is typically deposited onto the gate polysilicon layer using CVD from precursors like tungsten hexafluoride (WF₆) and silane (SiH₄). qub.ac.ukresearchgate.net An integrated process, where the polysilicon and WSi₂ are deposited in a multi-chamber system without breaking vacuum, is preferable to minimize interfacial contamination. techconnect.org
Etching: The polycide stack must be anisotropically etched to define the gate and interconnect patterns with high fidelity. illinois.edu This requires specialized etch chemistries, often involving fluorine and chlorine-based plasmas (e.g., C₂F₆/Cl₂/O₂), to achieve vertical sidewalls and control undercutting. illinois.edu
Thermal Stability: The WSi₂ layer must withstand subsequent high-temperature steps, such as dopant activation anneals and oxide deposition, without degrading or reacting undesirably with adjacent layers. qub.ac.uktaylorandfrancis.com WSi₂'s thermal stability makes it compatible with these processes. taylorandfrancis.com
Diffusion Barrier: In addition to its role in polycides, WSi₂ can act as a diffusion barrier. researchgate.net When used as a contact material, it helps promote adhesion and ensures a higher conductivity compared to polysilicon. researchgate.netresearchgate.net
While this compound has been widely implemented, challenges in advanced nodes include managing stress in the film stack and preventing unwanted reactions or dopant diffusion during high-temperature anneals. techconnect.orgsandia.gov For smaller technology nodes (90nm and below), a very thin WSi₂ layer can be used as a buffer between polysilicon and a pure tungsten metal gate to improve sheet resistance stability and adhesion. techconnect.org The integration of WSi₂ has been crucial for enabling the performance scaling of memory devices, where it is commonly used for gate electrodes and bit lines, and in high-performance logic circuits. taylorandfrancis.comstanford.edu
Oxidation Resistance and High Temperature Stability of Tungsten Disilicide
Oxidation Mechanisms of Tungsten Disilicide at Varying Temperatures
The oxidation behavior of this compound (WSi₂) is highly dependent on the temperature and the surrounding atmosphere. Its ability to resist oxidation is primarily attributed to the formation of a protective silica (B1680970) layer. However, under certain conditions, it can undergo detrimental oxidation processes.
Formation of Silicon Dioxide (SiO₂) and Tungsten Trioxide (WO₃)
At elevated temperatures in an oxidizing environment, this compound reacts with oxygen to form both silicon dioxide (SiO₂) and tungsten trioxide (WO₃). researchgate.netgedik.edu.tr The preferential oxidation of silicon is a key factor in the material's high-temperature stability. seu.edu.cn When sufficient oxygen is present, especially at lower to moderate temperatures, the oxidation products will consist of a mixture of SiO₂ and WO₃. researchgate.net The formation of a dense, continuous SiO₂ layer on the surface acts as a barrier, hindering the inward diffusion of oxygen and thereby protecting the underlying WSi₂ from further oxidation. seu.edu.cnresearchgate.netsci-hub.se This protective silica scale is crucial for the material's application in high-temperature environments. seu.edu.cnresearchgate.net
Catastrophic Oxidation and Pulverization Phenomena
Under certain conditions, typically at intermediate temperatures, this compound can experience a phenomenon known as "pest oxidation" or catastrophic oxidation. This process involves the intercrystalline oxidation of the silicide, where each grain becomes surrounded by oxidation products, leading to the rapid disintegration of the bulk material into a powder. dtic.mil The formation of WO₃, which involves a significant volume expansion, contributes to this catastrophic failure. researchgate.netnorthwestern.edu This expansion can cause the WSi₂ coating to become loose and porous, which in turn promotes further oxygen diffusion and accelerates the degradation process, a phenomenon also referred to as pulverization. researchgate.net
Formation of Dense and Integrated SiO₂ Films for Oxidation Protection
At higher temperatures, generally in the range of 1300–1500°C, this compound exhibits excellent oxidation resistance due to the formation of a dense and integrated silicon dioxide (SiO₂) film on its surface. researchgate.net This glassy SiO₂ layer is continuous and effectively seals the surface, preventing oxygen from reaching the underlying material. seu.edu.cnustb.edu.cn The protective nature of this silica scale is the primary reason for the good high-temperature oxidation resistance of WSi₂. researchgate.net The key to this protection is the sufficient preferential oxidation of silicon within the coating to form this robust barrier. seu.edu.cn
Influence of WO₃ Vapor Pressure on Oxidation Behavior
The vapor pressure of tungsten trioxide (WO₃) plays a significant role in the oxidation behavior of this compound, particularly as the temperature changes. researchgate.net At lower temperatures, the vapor pressure of WO₃ is low, and it can remain entrapped within the oxide scale. gedik.edu.tr This entrapped WO₃ can disrupt the continuity of the protective SiO₂ layer, providing diffusion paths for oxygen and thus compromising the oxidation resistance. gedik.edu.tr
As the temperature increases, particularly above 1300°C, the vapor pressure of the (WO₃)₃ trimer rises significantly. gedik.edu.trresearchgate.net This increased volatility allows the WO₃ to be removed from the surface, which in turn enables the formation of a more exclusive and continuous SiO₂ protective layer. iastate.edu This phenomenon explains the improved oxidation resistance observed at very high temperatures. iastate.edu
Thermal Stability Studies of this compound
This compound is recognized for its high melting point and good thermal stability, making it a candidate for various high-temperature applications. kindle-tech.comnanorh.com
Stability in Controlled Atmospheres
In controlled atmospheres, such as in a vacuum or inert gas, this compound demonstrates notable stability. Research has shown that WSi₂ coatings can be stable at temperatures below 500°C. researchgate.net Its high melting point of 2160°C further attests to its thermal robustness. huaweimaterial.com However, it is important to note that its stability is highly dependent on the environment. For instance, tungsten itself is susceptible to oxidation in air at temperatures above 500°C, necessitating the use of protective atmospheres for high-temperature applications. kindle-tech.com The formation of a protective silica layer on WSi₂ is what allows it to function in oxidizing environments at much higher temperatures. researchgate.netwikipedia.org
| Property | Value | Conditions/Notes |
| Melting Point | 2160 °C (3920 °F; 2430 K) | |
| Stability in Air | Begins to oxidize above 500°C (as pure tungsten) | Protective SiO₂ layer forms at higher temperatures |
| Stability in Vacuum/Inert Atmosphere | Stable at temperatures below 500°C | Used for high-temperature applications |
Impact of Microstructure on Oxidation Behavior of this compound
The oxidation behavior of this compound (WSi₂) is intrinsically linked to its microstructure. Key microstructural features such as phase composition, porosity, grain structure, and the presence of additives significantly influence the material's stability at elevated temperatures.
Research on WSi₂ coatings fabricated by vacuum plasma spray reveals a microstructure typically composed of tetragonal WSi₂ along with a minor amount of tetragonal tungsten silicide (W₅Si₃). researchgate.net These coatings present a characteristic uniform and lamellar structure with a porosity of less than 6%. researchgate.net The oxidation resistance of such a microstructure is highly dependent on the temperature. At temperatures up to 500°C, the WSi₂ coating remains stable. researchgate.net However, between 800°C and 1200°C, rapid oxidation occurs, leading to a loose and coarse surface composed of mixed silicon dioxide (SiO₂) and tungsten trioxide (WO₃). researchgate.net This phenomenon, often termed "pest oxidation," is detrimental as the formation of volatile WO₃ leads to significant volume expansion, rendering the coating porous and compromising its protective function. researchgate.net Conversely, at temperatures between 1300°C and 1500°C, the coating exhibits excellent oxidation resistance due to the formation of a dense, integrated, and protective SiO₂ film on the surface. researchgate.net
The microstructure of coatings produced by the hot dip silicon-plating (HDS) method consists of a WSi₂ outer layer and a W₅Si₃ interface layer. researchgate.net The WSi₂ grains in these coatings are often columnar and oriented perpendicular to the tungsten substrate, with a preferential orientation on the (100) and (110) crystal planes. researchgate.net The surface morphology and roughness are influenced by processing parameters; lower deposition times tend to result in more homogeneous morphologies and lower surface roughness. researchgate.net Defects such as cracks and holes in the microstructure can serve as diffusion paths for oxygen, facilitating the formation of granular WO₃ and leading to catastrophic failure. researchgate.net
The introduction of additives into the WSi₂ matrix can substantially alter its microstructure and improve oxidation resistance. The addition of boron (B), for instance, leads to the formation of a protective borosilicate scale. jst.go.jp A study on spark plasma sintered WSi₂ with boron additions showed that the resulting material consisted of WSi₂, silicon, and tungsten boride (W₂B₅). jst.go.jp This composite structure's ability to form a borosilicate glass layer significantly enhances oxidation resistance in the 873–1473 K (600–1200 °C) range. jst.go.jp The amount of boron required to form this protective scale decreases as the temperature increases, with additions of 2 or 3 mass% B being most effective across this temperature range. jst.go.jp
Table 1: Effect of Temperature on Oxidation Behavior of Vacuum Plasma Sprayed WSi₂ Coating
| Temperature Range | Oxidation Behavior | Surface Products |
|---|---|---|
| Below 500°C | Stable | No significant oxidation |
| 800°C - 1200°C | Rapid Oxidation ("Pesting") | Loose and coarse mixed SiO₂ and WO₃ |
| 1300°C - 1500°C | Excellent Resistance | Dense and integrated SiO₂ film |
Data sourced from research on vacuum plasma sprayed WSi₂ coatings. researchgate.net
Development of this compound Protective Coatings
This compound is a key component in the development of protective coatings for refractory metals and their alloys, designed to prevent high-temperature oxidation. wikipedia.orgfrontiersin.org Various methods have been employed to fabricate these coatings, including fused slurry processes, pack cementation, and plasma spraying, often resulting in multicomponent systems with enhanced performance. researchgate.netnasa.govmdpi.com
A fused slurry silicide coating with a composition of 2.5% Manganese (Mn), 33% Titanium (Ti), and 64.5% Silicon (Si) was developed to protect tantalum-tungsten alloys. nasa.gov Similarly, Si-20Cr-20Fe coatings on refractory high-entropy alloys create a double-layer structure with an outer MSi₂ layer (where M represents metals) and an inner M₅Si₃ layer, effectively preventing oxidation. mdpi.com
Halide-activated pack cementation is another effective method for producing silicide coatings. frontiersin.org This technique has been used to create aluminide-silicide coatings on pure tungsten substrates. frontiersin.org The resulting coatings form dense silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) layers upon oxidation, which provide high cyclic oxidation resistance at 1000°C. frontiersin.org Pack cementation has also been used to apply silicon-based coatings to cemented tungsten carbides, which form a protective Fe-rich silicide outer layer that readily creates a passivating SiO₂ layer. mdpi.com
Multicomponent coatings incorporating WSi₂ have shown significant promise for protecting niobium (Nb) and its alloys. osti.govosti.gov A solid solution disilicide of molybdenum and tungsten, doped with germanium—(Mo,W)(Si,Ge)₂—was developed that supports a slow-growing, protective silica scale. osti.govscispace.com The addition of tungsten to the MoSi₂ matrix was found to improve oxidation resistance, while germanium additions helped improve cyclic oxidation resistance by increasing the thermal expansion coefficient of the silica scale and preventing low-temperature "pest" oxidation. scispace.comosti.gov The inclusion of tungsten also contributes to mechanical strengthening and the formation of microvoids, which can help in stress relaxation during thermal cycling. osti.govosti.gov Coatings of (Mo,W)(Si,Ge)₂ on niobium have successfully passed 200 one-hour cycles at 1370°C and 60 one-hour cycles at 1540°C. osti.govscispace.com Furthermore, Mo-Si-B coating systems on tungsten have demonstrated effective oxidation protection at temperatures between 1100-1400°C, showing enhanced performance compared to standard WSi₂ coatings. missouristate.edu
Table 2: Research Findings on this compound-Based Protective Coatings
| Coating System | Substrate | Application Method | Key Research Finding |
|---|---|---|---|
| (Mo,W)(Si,Ge)₂ | Niobium (Nb) Alloy | Sputtering and Cementation Pack | Passed 200 one-hour cyclic oxidation tests at 1370°C; Tungsten addition improves oxidation resistance over Mo(Si,Ge)₂. scispace.comosti.gov |
| Al-Si Coating | Pure Tungsten (W) | Halide-Activated Pack Cementation | Formed a dense, continuous anti-oxidation coating (~29µm thick) of SiO₂ and Al₂O₃ after 15 hours of cyclic oxidation at 1000°C. frontiersin.org |
| Modified Silicide (Si-Ta-W-Mo-Ti-V) | Tantalum-10% Tungsten (Ta-10W) | Two-step process | The dense diffusion layer consists mainly of tantalum and this compound; provides protection for at least 200 hours at 1700-2700°F (927-1482°C). dtic.mil |
Etching Mechanisms and Patterning of Tungsten Silicide Films
Reactive Ion Etching (RIE) Processes for Tungsten Silicide Films
Reactive Ion Etching (RIE) is a cornerstone of modern semiconductor fabrication, and it is extensively used for patterning tungsten disilicide films. oxinst.cnosti.gov This process combines both physical and chemical mechanisms to achieve anisotropic etching, which is crucial for creating the vertical sidewalls necessary for high-density integrated circuits.
Utilization of Fluorine-Containing Plasmas (CF₄-O₂, SF₆, CHF₃, NF₃)
Fluorine-based plasmas are the primary etchants for this compound. osti.gov Gases such as carbon tetrafluoride (CF₄), sulfur hexafluoride (SF₆), trifluoromethane (B1200692) (CHF₃), and nitrogen trifluoride (NF₃) are commonly employed. wikipedia.orgosti.govaip.org When these gases are introduced into the RIE chamber, the applied radio frequency (RF) power ignites a plasma, generating highly reactive fluorine radicals. These radicals are the key chemical species responsible for etching this compound. The choice of fluorine-containing gas can influence the etch rate, selectivity, and sidewall profile. For instance, NF₃-based plasmas often exhibit higher etch rates compared to carbon-containing gases due to reduced polymer formation. osti.gov
Directional Ion-Enhanced Etching Mechanism
A critical aspect of RIE is its ability to produce highly anisotropic etch profiles. This is achieved through a directional ion-enhanced etching mechanism. researchgate.net In the plasma, ions are accelerated towards the substrate by a self-bias voltage. researchgate.net This energetic ion bombardment has two main effects. Firstly, it removes non-volatile reaction byproducts from the surface, exposing fresh this compound to the reactive fluorine radicals. Secondly, the directional nature of the ion bombardment means that horizontal surfaces are etched much faster than vertical sidewalls, leading to the desired anisotropic profile. The etch rate due to this mechanism is influenced by the DC self-bias voltage across the plasma sheath. researchgate.netibm.com
Isotropic Chemical Etching Mechanism
Alongside the directional ion bombardment, a purely chemical etching component also exists. researchgate.net This isotropic mechanism is driven by the spontaneous reaction of fluorine radicals with the this compound surface. researchgate.net This chemical etching occurs in all directions and can lead to undercutting of the mask, where the material is removed laterally beneath the masking layer. The rate of this isotropic etching is directly proportional to the concentration of fluorine atoms in the plasma. researchgate.netibm.com Controlling the balance between directional ion-enhanced etching and isotropic chemical etching is crucial for achieving the desired feature profiles.
Effects of Gas Composition (Oxygen, Nitrogen Addition) on Tungsten Silicide Etch Rates and Profiles
The addition of other gases, such as oxygen (O₂) and nitrogen (N₂), to the fluorine-based plasma provides a powerful means to control the etching process.
The addition of a controlled amount of oxygen to a CF₄ plasma can increase the etch rate of this compound. ibm.comaip.org This is because oxygen reacts with carbon-containing species in the plasma, reducing polymer formation and increasing the concentration of free fluorine radicals available for etching. illinois.edu However, excessive oxygen can lead to the formation of tungsten oxide on the surface, which can inhibit etching. ibm.comaip.org In chlorine-containing plasmas, oxygen can form volatile tungsten oxychlorides, which can enhance the etch rate. google.comjkps.or.kr
Nitrogen addition can also have a significant impact. In some plasma chemistries, such as NF₃/Cl₂, adding nitrogen can form a passivation layer, like tungsten nitride (WN), on the sidewalls of the etched feature. jkps.or.krresearchgate.netjkps.or.kr This layer protects the sidewalls from lateral etching, thereby improving the anisotropy of the etch profile. jkps.or.krresearchgate.netjkps.or.kr However, nitrogen can also decrease the etch rates of both this compound and polysilicon. jkps.or.krresearchgate.net
High-Density Plasma Etching (e.g., Electron Cyclotron Resonance (ECR), Inductively Coupled Plasma (ICP)) for Tungsten Silicide
For more advanced applications requiring finer features and greater process control, high-density plasma (HDP) etching techniques like Electron Cyclotron Resonance (ECR) and Inductively Coupled Plasma (ICP) are utilized. osti.gov These methods generate a much higher density of ions and reactive species at lower pressures compared to conventional RIE.
ECR and ICP sources allow for independent control of ion density and ion energy, providing a wider process window for optimizing etch rate, selectivity, and profile. osti.gov This is particularly beneficial for etching the complex gate stacks found in modern transistors, where high selectivity to underlying materials like polysilicon is critical. jkps.or.kr Studies have shown that ICP etching with chemistries such as NF₃/Cl₂/N₂/O₂ can achieve high selectivity and good profiles for sub-100 nm tungsten silicide gate structures. jkps.or.kr
Etch Selectivity and Micro-Loading Effects for Tungsten Silicide to Polycrystalline Silicon (Poly-Si)
In many applications, this compound is used in a layered structure with polycrystalline silicon (polysilicon). Therefore, the etch selectivity—the ratio of the etch rate of this compound to that of polysilicon—is a critical parameter. Achieving high selectivity is essential to prevent over-etching of the underlying polysilicon layer.
The addition of gases like oxygen and nitrogen to chlorine and fluorine-based plasmas is a key strategy for enhancing selectivity. google.comgoogleapis.com Oxygen can passivate the polysilicon surface by forming a silicon-oxygen layer, which significantly slows down its etch rate. jkps.or.krresearchgate.net Nitrogen can also contribute to increased selectivity. googleapis.com By carefully tuning the gas mixture, it's possible to achieve high WSiₓ to poly-Si selectivity ratios, with some processes reporting ratios as high as 2.3:1. jkps.or.kr
Micro-loading is an effect where the etch rate varies depending on the density of features on the wafer. For instance, the etch rate in densely patterned areas can differ from that in open or isolated areas. This can lead to non-uniform etching across the wafer. The addition of nitrogen to the etch chemistry can help mitigate micro-loading effects by forming passivating layers that reduce etch rate differentials. google.com Furthermore, achieving high selectivity between this compound and polysilicon can dramatically improve the etch rate micro-loading, especially as the etch front reaches the underlying polysilicon film. jkps.or.kr
Computational Materials Science and Predictive Modeling for Tungsten Disilicide
First-Principles and Ab-Initio Calculations
First-principles, or ab-initio, calculations, which are based on the fundamental laws of quantum mechanics, provide a powerful framework for predicting material properties without empirical input. These methods have been extensively applied to tungsten disilicide to elucidate its structural, electronic, vibrational, and mechanical characteristics.
First-principles calculations, often combined with advanced structural search algorithms, have been instrumental in predicting the stable and metastable crystal structures of tungsten silicides. sci-hub.se Using techniques like the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, researchers have performed extensive searches for stable W-Si system structures across a wide range of stoichiometries at ambient conditions. sci-hub.se These computational explorations have not only confirmed well-known phases like WSi₂ and W₅Si₃ but have also uncovered novel and previously unexpected stoichiometries such as W₂Si, WSi, and W₃Si₄ with tetragonal ground-state structures. sci-hub.se The thermodynamic stability of these predicted phases is often evaluated by calculating their formation enthalpies, with structures lying on the convex hull being considered thermodynamically stable and thus, in principle, experimentally synthesizable. sci-hub.se
Beyond identifying new compositions, computational methods are used to propose new crystal modifications of existing compounds. researchgate.net For this compound, first-principles calculations within the framework of density-functional theory (DFT) have been employed to investigate various possible crystal structures. researchgate.net For instance, the potential for WSi₂ to exist in a C54 TiS₂-type orthorhombic structure (space group Fddd, No. 70) has been demonstrated to be dynamically stable through theoretical analysis. researchgate.net These predictions offer valuable targets for experimental synthesis and characterization. researchgate.net
Table 1: Predicted Stable Tungsten Silicide Compositions and their Structures
| Compound | Crystal System | Space Group |
|---|---|---|
| W₂Si | Tetragonal | Not specified in provided text |
| WSi | Tetragonal | Not specified in provided text |
| W₃Si₄ | Tetragonal | Not specified in provided text |
| WSi₂ | Tetragonal | I4/mmm |
This table is generated based on findings from computational structure searches. sci-hub.seresearchgate.net
Ab-initio simulations provide deep insights into the electronic and vibrational nature of this compound. Calculations of the electronic band structure and density of states (DOS) reveal the metallic character of WSi₂, which is a key property for its application in microelectronics. sci-hub.se These simulations show that the states near the Fermi level are primarily composed of W-d and Si-p electrons, indicating a strong interaction and bonding between tungsten and silicon atoms. sci-hub.seresearchgate.net The analysis of the electronic structure also highlights a significant degree of covalency in the W-Si bond. researchgate.net
Vibrational properties, which are crucial for understanding thermal behavior and stability, are investigated through the calculation of phonon dispersion curves and the phonon density of states. researchgate.net First-principles investigations have described the full phonon density of state and band structure for WSi₂, assigning specific vibration modes. researchgate.net These theoretical phonon frequencies at the Brillouin zone center can be correlated with and provide reference values for experimental techniques like Raman and infrared spectroscopy. researchgate.net The calculations can also elucidate the nature of thermodynamic properties, suggesting, for instance, that they are mainly derived from the vibration of Si atoms. researchgate.net
Table 2: Summary of Simulated Electronic and Vibrational Findings for WSi₂
| Property | Key Finding | Significance |
|---|---|---|
| Electronic Structure | Metallic character with finite DOS at the Fermi level. sci-hub.se | Explains its use as a conductor in integrated circuits. |
| Strong hybridization of W-d and Si-p orbitals. researchgate.net | Indicates strong covalent bonding and material stability. | |
| Vibrational Properties | Full phonon dispersion and DOS calculated. researchgate.net | Provides a fundamental understanding of thermal transport and stability. |
The mechanical behavior of this compound under extreme conditions is a critical aspect for its use in high-temperature structural applications. First-principles calculations combined with the quasi-harmonic Debye model are employed to study its elastic properties under high pressure and temperature. iphy.ac.cn These simulations can predict the full set of elastic constants (Cᵢⱼ), which are fundamental parameters that describe a material's response to mechanical stress and its intrinsic stability. researchgate.netiphy.ac.cn
Theoretical studies have systematically explored the structural parameters, mechanical properties, and dynamic stability of WSi₂ with the C11b structure under pressures up to 100 GPa. researchgate.net The calculated lattice constants and elastic constants at ambient pressure show good agreement with experimental findings. researchgate.netiphy.ac.cn The pressure dependence of the elastic constants, bulk modulus, shear modulus, and Young's modulus has been determined, often showing a linear relationship with pressure. iphy.ac.cn These calculations have confirmed that the tetragonal C11b structure of WSi₂ remains mechanically stable in a pressure range from 0 to 100 GPa. researchgate.net Furthermore, the effect of temperature on properties like the bulk modulus has been investigated up to 1200K, revealing a moderate influence. iphy.ac.cn
Table 3: Calculated Elastic Properties of WSi₂ at Ambient Pressure
| Elastic Property | Calculated Value (GPa) | Experimental/Theoretical Comparison |
|---|---|---|
| Bulk Modulus (B) | ~242 GPa | Good agreement with experimental data. iphy.ac.cnresearchgate.net |
| C₁₁ | Value not specified in provided text | Consistent with previous findings. researchgate.net |
| C₁₂ | Value not specified in provided text | Consistent with previous findings. researchgate.net |
| C₃₃ | Value not specified in provided text | Consistent with previous findings. researchgate.net |
| C₄₄ | Value not specified in provided text | Consistent with previous findings. researchgate.net |
| C₆₆ | Value not specified in provided text | Consistent with previous findings. researchgate.net |
Note: Specific values for individual elastic constants vary between different computational studies. This table reflects the general consensus of good agreement between theoretical and experimental data. researchgate.netiphy.ac.cnresearchgate.net
Simulation of Electronic and Vibrational Properties of this compound
Data Mining and Knowledge Extraction in Computational Materials Design for Tungsten Silicide Systems
The vast amount of data generated from both experiments and computational studies presents an opportunity for data-driven materials discovery. Data mining and machine learning techniques are increasingly being used to extract knowledge from existing materials databases to predict new compounds and their properties. researchgate.netresearchgate.net In the context of tungsten silicide systems, these approaches can complement first-principles calculations.
By analyzing large datasets of known crystal structures, data mining algorithms can identify chemical rules and correlations that govern structural stability. researchgate.net This knowledge can then be used to generate a short-list of likely crystal structure candidates for new compositions, which can subsequently be verified for stability using more computationally intensive DFT calculations. researchgate.net This combination of data-driven prediction and first-principles validation offers a more efficient route for exploring complex multi-component systems than exhaustive optimization techniques alone. researchgate.netresearchgate.net For tungsten silicides, this approach can accelerate the identification of novel, synthesizable phases with desired properties.
Theoretical Approaches as Supplements to Experimental Results in this compound Research
Theoretical and computational approaches serve as a powerful supplement to experimental research on this compound, providing insights that are often difficult or impossible to obtain through experiments alone. For instance, while experiments can measure properties at certain conditions, simulations can explore a wide range of pressures and temperatures, predicting material behavior in extreme environments. iphy.ac.cn
Computational studies provide a detailed, atomistic understanding of the mechanisms behind observed properties. For example, while experiments confirm the metallic nature of WSi₂, simulations reveal the specific orbital interactions responsible for this conductivity. sci-hub.se Similarly, theoretical calculations of phonon dispersion can help interpret experimental Raman and infrared spectra, assigning observed peaks to specific atomic vibrations. researchgate.net
Furthermore, theoretical predictions of new, stable crystal structures can guide experimental synthesis efforts, providing specific structural targets to aim for. sci-hub.seresearchgate.net The synergy between theory and experiment is crucial; theoretical calculations provide predictions and fundamental understanding, while experimental results are essential for validating and refining the computational models. The consistent agreement between calculated and experimental data for properties like lattice parameters and elastic constants for WSi₂ demonstrates the predictive power of first-principles simulations and their vital role in modern materials science. researchgate.netiphy.ac.cn
Q & A
Q. What are the key structural and electronic properties of tungsten disilicide relevant to microelectronics applications?
this compound (WSi₂) exhibits a tetragonal crystal structure with a density of 9.3 g/cm³ and a resistivity of 60–80 μΩ·cm, making it suitable as a conductive shunt over polysilicon lines to enhance signal speed. Its high melting point (2,160°C) and stability under high-temperature processing conditions are critical for semiconductor manufacturing. Characterization techniques include X-ray diffraction (XRD) for phase identification and scanning electron microscopy (SEM) for microstructural analysis .
Q. What standard synthesis methods are used for this compound thin films in academic research?
WSi₂ thin films are typically deposited via chemical vapor deposition (CVD) using tungsten hexafluoride (WF₆) and monosilane (SiH₄) or dichlorosilane (SiH₂Cl₂) as precursors. Process parameters such as temperature (optimized at ~1,000°C), gas flow ratios, and substrate selection significantly influence film stoichiometry and conductivity. Post-deposition annealing may be required to achieve desired crystallinity .
Q. How is the phase purity of this compound verified in experimental studies?
Phase purity is assessed using XRD to compare observed diffraction patterns with reference data (e.g., JCPDS files). For composite materials, energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can confirm elemental composition. Cross-referencing with Raman spectroscopy or resistivity measurements ensures consistency with literature values .
Advanced Research Questions
Q. How do precursor gas ratios during CVD affect the stoichiometry and electrical properties of WSi₂ films?
Variations in WF₆:SiH₄ ratios can lead to non-stoichiometric films (e.g., W-rich or Si-rich phases), altering resistivity. Systematic studies involve tuning gas flows while monitoring film composition via EDS and electrical properties via four-point probe measurements. Excess Si may form insulating SiO₂ layers at interfaces, requiring optimization to balance conductivity and thermal stability .
Q. What experimental strategies resolve discrepancies in reported resistivity values for WSi₂?
Discrepancies often arise from differences in deposition conditions (e.g., precursor purity, substrate roughness) or measurement techniques (e.g., four-point probe vs. van der Pauw method). Researchers should replicate synthesis protocols from conflicting studies and perform cross-characterization (XRD, TEM) to identify impurities or crystallographic defects .
Q. What mechanisms drive the thermal degradation of WSi₂-based heterostructures in harsh environments?
In situ degradation studies reveal that selenium loss and silicon migration from substrates can initiate decomposition pathways, forming secondary phases like this compound. Techniques such as in situ transmission electron microscopy (TEM) under controlled atmospheres and post-mortem X-ray photoelectron spectroscopy (XPS) are critical to mapping degradation kinetics .
Q. How do alumina (Al₂O₃) or zirconia (ZrO₂) reinforcements influence the high-temperature stability of WSi₂ composites?
Incorporating 40–60 vol% Al₂O₃/ZrO₂ particles into WSi₂ matrices improves oxidation resistance by forming protective oxide layers. Researchers sinter composites at 1,600°C and analyze phase stability via XRD, while nanoindentation and creep tests quantify mechanical enhancements. SEM micrographs reveal particle distribution and interfacial bonding .
Q. What challenges arise when integrating WSi₂ into graphene-based heterostructures for nanoelectronics?
Interfacial reactions during CVD synthesis (e.g., carbon diffusion or silicide formation) can degrade graphene’s electronic properties. Mitigation strategies include using sacrificial buffer layers or low-temperature deposition. Electrical characterization (e.g., Hall effect measurements) and Raman spectroscopy assess interfacial quality .
Methodological Guidance
Q. How should researchers design experiments to study WSi₂’s oxidation resistance under operational conditions?
- Controlled Atmosphere Testing : Expose samples to air or O₂ at 800–1,200°C and track mass gain/loss via thermogravimetric analysis (TGA).
- Surface Analysis : Use XPS to identify oxide phases (e.g., WO₃, SiO₂) and cross-sectional TEM to measure oxide layer thickness.
- Comparative Studies : Benchmark against MoSi₂, which forms self-passivating SiO₂ layers at high temperatures .
Q. What statistical approaches are suitable for analyzing variability in WSi₂ thin-film deposition data?
- Design of Experiments (DoE) : Use factorial designs to isolate effects of temperature, pressure, and gas ratios on film properties.
- Multivariate Regression : Corporate process parameters and characterization data (e.g., resistivity, thickness) to predict optimal conditions.
- Error Analysis : Calculate confidence intervals for repeated measurements to distinguish systematic vs. random errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
